CL2E-SN38 (Tfa)
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Overview
Description
CL2E-SN38 (Tfa) is a structurally stable and highly releasable antibody-drug conjugate. It is a part of the antibody-drug conjugate class, which combines the specific targeting of a monoclonal antibody with the cytotoxicity of a small molecule payload. CL2E-SN38 (Tfa) is derived from camptothecins and is known for its topoisomerase I inhibitory activity. The active metabolite of Irinotecan, SN-38, is the key component of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL2E-SN38 (Tfa) involves the conjugation of SN-38 with a monoclonal antibody through a cleavable linker. The linker used in this compound is cathepsin-B sensitive, which allows for the release of SN-38 within the target cells. The synthetic route includes the following steps:
- Activation of the monoclonal antibody with a maleimido group.
- Conjugation of the activated antibody with the SN-38 derivative through a Phe-Lys-PABOCO linker.
- Purification of the conjugate to obtain the final product .
Industrial Production Methods
Industrial production of CL2E-SN38 (Tfa) follows a similar synthetic route but on a larger scale. The process involves:
- Large-scale activation of the monoclonal antibody.
- Conjugation with the SN-38 derivative using automated systems.
- Purification using chromatography techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
CL2E-SN38 (Tfa) undergoes several types of chemical reactions, including:
Hydrolysis: The cleavable linker is hydrolyzed by cathepsin-B within the target cells, releasing SN-38.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: The linker can be substituted with other functional groups to modify the properties of the conjugate.
Common Reagents and Conditions
Hydrolysis: Cathepsin-B enzyme, pH 5.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: SN-38 is released as the major product.
Reduction: Reduced forms of the linker and antibody.
Substitution: Modified conjugates with different functional groups.
Scientific Research Applications
CL2E-SN38 (Tfa) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antibody-drug conjugates and their release mechanisms.
Biology: Employed in cell biology research to study the effects of topoisomerase I inhibition on cell proliferation and apoptosis.
Medicine: Investigated for its potential use in targeted cancer therapy, particularly for tumors expressing specific antigens.
Industry: Utilized in the development of new antibody-drug conjugates and other targeted therapies
Mechanism of Action
CL2E-SN38 (Tfa) exerts its effects through the inhibition of topoisomerase I, an enzyme involved in DNA replication. The mechanism involves:
Targeting: The monoclonal antibody component specifically binds to antigens on the surface of target cells.
Internalization: The antibody-drug conjugate is internalized by the target cells.
Release: The cleavable linker is hydrolyzed by cathepsin-B, releasing SN-38 within the cells.
Inhibition: SN-38 inhibits topoisomerase I, leading to DNA damage and cell death
Comparison with Similar Compounds
CL2E-SN38 (Tfa) is compared with other similar compounds such as CL2A-SN38 and sacituzumab govitecan. The key differences include:
Linker Stability: CL2E-SN38 (Tfa) has a more stable linker compared to CL2A-SN38, resulting in a longer half-life in serum.
Release Mechanism: The release of SN-38 from CL2E-SN38 (Tfa) requires both cathepsin-B cleavage and intramolecular cyclization, whereas CL2A-SN38 relies on pH-mediated release.
Efficacy: CL2E-SN38 (Tfa) has shown higher efficacy in certain tumor models compared to CL2A-SN38
List of Similar Compounds
- CL2A-SN38
- Sacituzumab govitecan
- Milatuzumab-SN38 .
Properties
Molecular Formula |
C88H119F3N14O26 |
---|---|
Molecular Weight |
1846.0 g/mol |
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] N-[2-[[4-[[(2S)-6-amino-2-[[(2S,5Z)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]octa-5,7-dienoyl]amino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C86H118N14O24.C2HF3O2/c1-6-9-10-11-14-71(91-75(102)58-121-57-74(101)88-29-33-113-35-37-115-39-41-117-43-45-119-47-48-120-46-44-118-42-40-116-38-36-114-34-32-98-53-63(94-95-98)51-89-79(105)61-20-16-59(17-21-61)52-100-76(103)26-27-77(100)104)81(107)93-72(15-12-13-28-87)80(106)90-62-22-18-60(19-23-62)55-123-84(110)96(4)30-31-97(5)85(111)124-64-24-25-70-66(49-64)65(7-2)67-54-99-73(78(67)92-70)50-69-68(82(99)108)56-122-83(109)86(69,112)8-3;3-2(4,5)1(6)7/h6,9-10,18-19,22-27,49-50,53,59,61,71-72,112H,1,7-8,11-17,20-21,28-48,51-52,54-58,87H2,2-5H3,(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,93,107);(H,6,7)/b10-9-;/t59?,61?,71-,72-,86-;/m0./s1 |
InChI Key |
VYXFICTXNHMPAF-ZRVFGHKPSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCN(C)C(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC/C=C\C=C)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCN(C)C(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCCN)NC(=O)C(CCC=CC=C)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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